Cas no 171425-52-8 (methyl 2-(4-bromo-3-chlorophenyl)acetate)

171425-52-8 structure
Produktname:methyl 2-(4-bromo-3-chlorophenyl)acetate
CAS-Nr.:171425-52-8
MF:C9H8BrClO2
MW:263.515621185303
MDL:MFCD18398726
CID:4612437
PubChem ID:54502381
methyl 2-(4-bromo-3-chlorophenyl)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- YDILXORBWYRLID-UHFFFAOYSA-N
- Methyl 2-(4-Bromo-3-chlorophenyl)acetate
- methyl 4-bromo-3-chlorophenylacetate
- methyl 2-(4-bromo-3-chlorophenyl)acetate
-
- MDL: MFCD18398726
- Inchi: 1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- InChI-Schlüssel: YDILXORBWYRLID-UHFFFAOYSA-N
- Lächelt: C1(Br)C(Cl)=CC(CC(OC)=O)=CC=1
methyl 2-(4-bromo-3-chlorophenyl)acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171443-0.25g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 0.25g |
$406.0 | 2023-09-20 | |
Enamine | EN300-171443-2.5g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 2.5g |
$1723.0 | 2023-09-20 | |
Enamine | EN300-171443-0.1g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 0.1g |
$285.0 | 2023-09-20 | |
A2B Chem LLC | AV94493-1g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 1g |
$391.00 | 2024-04-20 | |
Ambeed | A996427-1g |
Methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 97% | 1g |
$733.0 | 2024-08-03 | |
Aaron | AR01B24P-500mg |
Methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 500mg |
$904.00 | 2025-02-09 | |
A2B Chem LLC | AV94493-250mg |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 250mg |
$353.00 | 2024-04-20 | |
Aaron | AR01B24P-5g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 5g |
$4706.00 | 2023-12-15 | |
A2B Chem LLC | AV94493-5g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 5g |
$1207.00 | 2024-04-20 | |
TRC | M297325-50mg |
Methyl 2-(4-Bromo-3-chlorophenyl)acetate |
171425-52-8 | 50mg |
$ 210.00 | 2022-06-04 |
methyl 2-(4-bromo-3-chlorophenyl)acetate Verwandte Literatur
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
171425-52-8 (methyl 2-(4-bromo-3-chlorophenyl)acetate) Verwandte Produkte
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1189426-16-1(Sulfadiazine-13C6)
- 4964-69-6(5-Chloroquinaldine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:171425-52-8)methyl 2-(4-bromo-3-chlorophenyl)acetate

Reinheit:99%
Menge:1g
Preis ($):660.0